Methyl 1-acetylindazole-3-carboxylate
Description
Methyl 1-acetylindazole-3-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with an acetyl group at the 1-position and a methyl ester at the 3-position. Derivatives of indazole carboxylic acids are noted for biological activity, particularly in drug development (e.g., kinase inhibitors or anti-inflammatory agents) . The acetyl and ester groups likely enhance lipophilicity and metabolic stability compared to carboxylic acid derivatives, influencing its pharmacokinetic profile.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 1-acetylindazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-9-6-4-3-5-8(9)10(12-13)11(15)16-2/h3-6H,1-2H3 |
InChI Key |
XKGAXDIZBBLBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=N1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key differences among analogs lie in substituent positions and functional groups:
| Compound | CAS | Molecular Weight | Substituents | Functional Groups |
|---|---|---|---|---|
| Methyl 1-acetylindazole-3-carboxylate | Not provided | 218.20* | Acetyl (1), methyl ester (3) | Ester, acetyl |
| 1-Methylindazole-3-carboxylic acid | 50890-83-0 | 176.17 | Methyl (1), carboxylic acid (3) | Carboxylic acid |
| Methyl 1-acetyl-3-methylindazole-6-carboxylate | 2368870-45-3 | 232.24 | Acetyl (1), methyl (3), ester (6) | Ester, acetyl |
| Methyl 1-methyl-β-carboline-3-carboxylate | Not provided | 230.25 | Methyl (1), ester (3), β-carboline core | Ester, β-carboline heterocycle |
*Calculated based on formula C₁₁H₁₀N₂O₃.
Key Observations:
- Functional Groups: The carboxylic acid derivative () forms intermolecular hydrogen bonds, enhancing crystallinity but reducing solubility in non-polar solvents. The ester derivatives (e.g., target compound) lack acidic protons, improving lipid membrane permeability .
- Core Heterocycle : β-carboline derivatives () differ in aromaticity and electronic properties, which may influence pharmacological activity compared to indazole-based compounds.
Spectral Data Comparison
1H-NMR :
- Methyl 1-methyl-β-carboline-3-carboxylate () shows aromatic protons at δ 7.37–8.79 and a singlet for COOCH₃ at δ 4.03. The target compound’s acetyl group would introduce additional downfield shifts (~δ 2.1–2.5 for CH₃CO).
- The carboxylic acid proton in 1-methylindazole-3-carboxylic acid appears at δ 11.62 (broad), absent in ester derivatives .
FTIR :
- Ester carbonyl (C=O) stretches appear near 1700–1750 cm⁻¹, while carboxylic acids show a broad O–H stretch (~2500–3300 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
